REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][OH:18])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1.Cl>N1C=CC=CC=1>[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][O:18][S:2]([CH3:1])(=[O:4])=[O:3])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1
|
Name
|
|
Quantity
|
2.01 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
ClC=1N(C=C(N1)[N+](=O)[O-])CC(CO)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling on ice-bath
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N(C=C(N1)[N+](=O)[O-])CC(COS(=O)(=O)C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][OH:18])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1.Cl>N1C=CC=CC=1>[Cl:6][C:7]1[N:8]([CH2:15][C:16]([OH:20])([CH3:19])[CH2:17][O:18][S:2]([CH3:1])(=[O:4])=[O:3])[CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[N:11]=1
|
Name
|
|
Quantity
|
2.01 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5.05 g
|
Type
|
reactant
|
Smiles
|
ClC=1N(C=C(N1)[N+](=O)[O-])CC(CO)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling on ice-bath
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N(C=C(N1)[N+](=O)[O-])CC(COS(=O)(=O)C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |